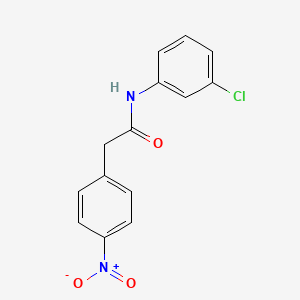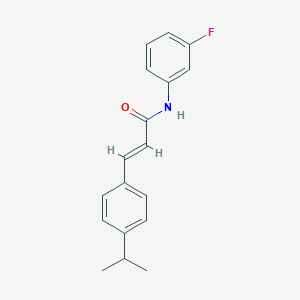
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied for its potential application in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. In
Mécanisme D'action
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the protein from opening and allowing chloride ions to pass through the membrane. As a result, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide inhibits the activity of the CFTR protein, which can help to alleviate the symptoms of cystic fibrosis.
Biochemical and Physiological Effects
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the CFTR protein, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been shown to inhibit the activity of other ion channels and transporters, such as the calcium-activated chloride channel.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It also has a well-characterized mechanism of action, which makes it a useful tool for studying ion channels and transporters.
One limitation of 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide is that it is not specific to the CFTR protein. It can also inhibit the activity of other ion channels and transporters, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research involving 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide. One area of research is the development of more specific inhibitors of the CFTR protein. Another area of research is the study of 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide in combination with other drugs, to determine whether it can enhance their efficacy.
Overall, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide is a promising molecule for the treatment of cystic fibrosis and the study of ion channels and transporters. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-6-fluoroaniline with tetrazole-5-carboxylic acid to form 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylamine. This intermediate is then reacted with acryloyl chloride to form 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has been extensively studied for its potential application in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the CFTR gene, which encodes the CFTR protein. This protein is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene result in a defective CFTR protein, which leads to the accumulation of thick, sticky mucus in the lungs and digestive system.
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to inhibit the activity of the defective CFTR protein, which can help to alleviate the symptoms of cystic fibrosis. In addition to its potential application in cystic fibrosis, 3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been studied for its effects on other ion channels and transporters.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2H-tetrazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN5O/c11-7-2-1-3-8(12)6(7)4-5-9(18)13-10-14-16-17-15-10/h1-5H,(H2,13,14,15,16,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQWQZIIQWOJOJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=NNN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=NNN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-1H-tetrazol-5-ylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


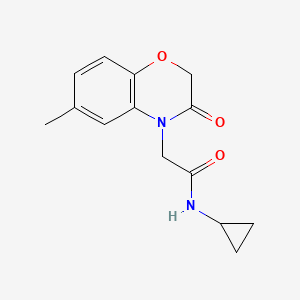
![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)


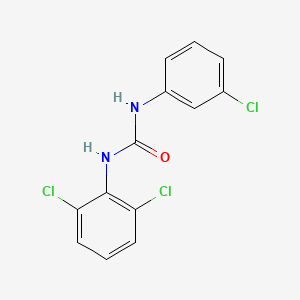
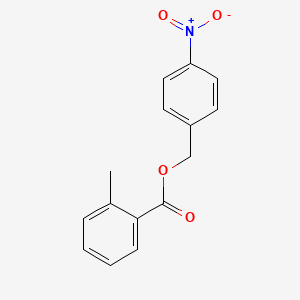
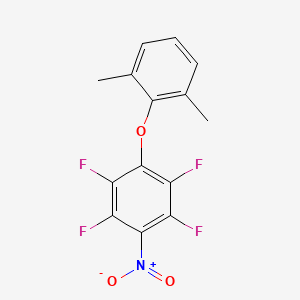
![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)
